N,N-Diethyl-P-phenylenediamine
Description
Historical Context and Evolution of DPD in Analytical Chemistry
The story of N,N-Diethyl-p-phenylenediamine (DPD) is intrinsically linked with the advancement of public health measures, particularly water disinfection. In the mid-20th century, as chlorination became an increasingly popular method for treating drinking water, a dependable and straightforward method for measuring chlorine levels was urgently needed. palintest.com Dr. A. T. Palin, a prominent scientist, pioneered extensive research in the 1950s that led to the development of the DPD colorimetric method for chlorine determination. palintest.com
This method is based on the reaction of DPD with chlorine, which oxidizes the colorless DPD compound to form a magenta-colored Würster dye. palintest.com The intensity of this color is directly proportional to the concentration of free chlorine present in the water sample. palintest.com Dr. Palin's method was revolutionary for its time, providing a simple yet reliable way to assess the effectiveness of water chlorination. Its success led to its worldwide adoption, and today, the DPD method is considered the gold standard for chlorine testing in numerous countries, including the UK, USA, Australia, and across Europe. companybe.com
The DPD method is officially recognized by major organizations such as the American Water Works Association (AWWA) and the United States Environmental Protection Agency (USEPA). companybe.com It is published in standard methodological texts like 'Standard Methods for the Examination of Water and Waste Water' in the USA and 'Chemical Disinfection Agents in Water and Effluents, and Chlorine Demand' in the UK. companybe.com
Significance of this compound in Contemporary Research
The importance of DPD extends far beyond its initial application in water quality testing. In modern research, DPD and its derivatives are utilized in a variety of analytical techniques. It serves as a crucial reagent in spectrophotometric methods for quantifying various oxidizing agents in water. The compound's ability to form stable radical cations makes it valuable for assessing oxidative stress in biological samples.
Furthermore, research has expanded to explore the use of DPD in the determination of other substances. For instance, methods have been developed for the spectrophotometric determination of certain phenolic and amine drugs by coupling them with DPD in the presence of an oxidizing agent. srce.hrnih.gov This results in colored products whose absorbance can be measured to determine the drug concentration. srce.hrnih.gov
The versatility of DPD is also evident in its application in electrochemical analysis. Researchers have studied its reaction with chlorine to develop more sensitive and selective voltammetric detection methods. ox.ac.uk This involves the formation of an N-chlorinated product of DPD, which exhibits an enhanced signal in square-wave voltammetry compared to the direct electrolysis of chlorine. ox.ac.uk
Overview of Core Research Areas for DPD
Current research involving this compound is diverse and spans several key areas:
Analytical Method Development: A significant portion of research focuses on refining and expanding the analytical applications of DPD. This includes improving the sensitivity and analytical range of the standard DPD method for chlorine detection by using multiple wavelength detection and partial least squares regression. researchgate.net Studies have also explored its use in determining other analytes like polysulfides, polythionates, and percarbonates. researchgate.netmdpi.com
Environmental Analysis: DPD continues to be a vital tool for environmental monitoring. Research in this area investigates the effectiveness of DPD-based methods for analyzing various sulfur species in environmental water samples. researchgate.net While effective for simple sulfides, the analysis of more complex polysulfides and polythionates presents ongoing challenges and areas for further study. researchgate.net
Pharmaceutical Analysis: The application of DPD in pharmaceutical analysis is a growing field. Spectrophotometric methods utilizing DPD have been developed for the determination of various drugs containing phenolic and aromatic amine groups in their pharmaceutical dosage forms. srce.hrnih.govguidechem.com
Industrial Applications: Beyond the laboratory, DPD and its derivatives find use in industrial settings. They are employed as dye intermediates in the textile industry and as antioxidants in rubber manufacturing. researchgate.netchemimpex.com
Detailed Research Findings
The following tables summarize key research findings related to the application of this compound in various analytical methods.
| Analyte | Method | Key Findings | Reference |
| Free Chlorine | Colorimetric | The DPD method, developed by Dr. A. T. Palin in the 1950s, is the standard for chlorine determination. It relies on the oxidation of DPD by chlorine to form a magenta-colored compound. | palintest.com |
| Phenolic and Amine Drugs | Spectrophotometric | A method was developed for the determination of drugs like salbutamol (B1663637) sulphate and dapsone (B1669823) by coupling with DPD in the presence of KIO4, resulting in colored products. | srce.hrnih.gov |
| Free Chlorine | Spectrophotometric (Improved) | Detection at 324 nm enhances sensitivity, and using partial least squares regression extends the analytical range up to 200 μmol l−1. | researchgate.net |
| Polysulfides and Polythionates | Spectrophotometric | The standard acidification-and-purge method using DPD is not fully suitable for sulfur chains longer than two. The use of a reducing agent like chromium(II) shows slight improvement. | researchgate.net |
| Sodium Percarbonate | Spectrophotometric | DPD can be used as an indicator to determine sodium percarbonate concentration, with good linearity observed under optimized conditions. | mdpi.com |
| Chlorine | Square-Wave Voltammetry | The reaction of chlorine with DPD to form an N-chlorinated product provides a more sensitive and selective voltammetric signal for chlorine detection. | ox.ac.uk |
| Drug Analyte | Functional Group | Wavelength of Maximum Absorbance (λmax) | Linear Range (μg/mL) | Limit of Detection (μg/mL) | Reference |
| Salbutamol Sulphate (SLB) | Phenol (B47542) | 670 nm | 1-7 | 0.14 | nih.gov |
| Ritodrine (B1199850) Hydrochloride (RTD) | Phenol | 670 nm | 2-22 | 0.21 | nih.gov |
| Isoxsuprine (B1203651) Hydrochloride (IXP) | Phenol | 670 nm | 1-17 | 0.51 | nih.gov |
| Dapsone Hydrochloride (DAP) | Aromatic Amine | 550 nm | 1.5-12 | 0.44 | nih.gov |
| Sulfamethoxazole (SFM) | Aromatic Amine | 550 nm | 2-25 | 0.33 | nih.gov |
| Sulfadiazine (SFD) | Aromatic Amine | 550 nm | 2-21 | 0.37 | nih.gov |
Established Synthetic Routes for this compound Production
The two principal methods for synthesizing this compound are through the nitrosation and subsequent reduction of diethylaniline and the hydrogenation of p-nitro-N,N-dialkyl aniline (B41778).
Nitrosation and Reduction of Diethyl Aniline
A prevalent method for producing this compound involves a two-step process starting from N,N-diethylaniline. google.comguidechem.com The initial step is nitrosation, followed by a reduction reaction.
In the nitrosation stage, N,N-diethylaniline is reacted with a nitrosating agent, typically sodium nitrite (B80452), in an acidic medium such as hydrochloric acid. google.comguidechem.com This reaction is carefully controlled at low temperatures, generally between 0 and 10 °C, to yield p-nitroso-N,N-diethylaniline. google.com
The subsequent reduction of the nitroso intermediate is commonly achieved using reducing agents like zinc powder in the presence of hydrochloric acid or iron powder. google.comguidechem.com This step converts the nitroso group to an amino group, forming this compound. google.comguidechem.com The reaction with zinc powder is typically conducted at a controlled temperature of 15–20 °C. An alternative reductant, iron powder, can also be used effectively. guidechem.com
Purification of the final product often involves neutralization with a base, such as sodium hydroxide, to a pH of 14, followed by separation of the organic phase and vacuum distillation to obtain high-purity this compound. google.com
Table 1: Example Reaction Parameters for Nitrosation and Reduction of Diethyl Aniline
| Step | Reagents | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| Nitrosation | N,N-diethylaniline, Sodium Nitrite, Hydrochloric Acid | 0–10 °C google.com | 2.5–3 hours google.com | p-nitroso-N,N-diethylaniline |
| Reduction | p-nitroso-N,N-diethylaniline, Zinc Powder, Hydrochloric Acid | 15–20 °C | 1.5–2.5 hours | This compound |
Hydrogenation of p-nitro-N,N-dialkyl Aniline
Another significant industrial method for synthesizing N,N-disubstituted p-phenylenediamines, including this compound, is the catalytic hydrogenation of the corresponding p-nitro-N,N-dialkyl aniline. This process is noted for its efficiency and the high purity of the resulting product.
The reaction involves the reduction of p-nitro-N,N-diethylaniline using hydrogen gas in the presence of a hydrogenation catalyst. rasayanjournal.co.in Commonly employed catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). rasayanjournal.co.inscispace.com The reaction is typically carried out in a solvent, with ethanol (B145695) being a common choice. rasayanjournal.co.in
Optimal reaction conditions are crucial for achieving high conversion rates and yields. For instance, the hydrogenation of p-nitroaniline using a Raney nickel catalyst in water as a solvent has been optimized at a reaction temperature of 50°C and a pressure of 3.0 MPa, leading to a 100% conversion rate and a yield of 98.9%. researchgate.net While this example uses p-nitroaniline, the principles are directly applicable to its N,N-diethyl derivative. The use of a catalyst like Raney nickel is favored as both the solvent and the catalyst can often be reused, presenting a more environmentally friendly and cost-effective process. researchgate.net
Table 2: Catalysts and Conditions for Hydrogenation
| Starting Material | Catalyst | Solvent | Temperature | Pressure | Reference |
|---|---|---|---|---|---|
| p-nitro-N,N-dimethylaniline | Raney Nickel | Ethanol | 45 °C | 5 kg/cm² | rasayanjournal.co.in |
| p-nitroaniline | Raney Nickel | Water | 50 °C | 3.0 MPa | researchgate.net |
| p-nitroaniline | Pd/C, Pt/C, Raney Ni | Water | - | - | scispace.com |
Novel Synthetic Approaches and Catalytic Systems
Research into novel synthetic methods for p-phenylenediamine (B122844) derivatives aims to improve efficiency, reduce environmental impact, and lower costs. One such approach involves the reaction of urea (B33335) and nitrobenzene (B124822) in the presence of a base and a polar solvent to produce an intermediate mixture of 4-nitrosoaniline (B1616193) and 4-nitroaniline. wipo.int This mixture is then hydrogenated in a single reactor without the need for isolating the intermediates, simplifying the process. wipo.int
In the realm of catalysis, new systems are being explored to enhance traditional methods. For the hydrogenation of p-nitroanilines, catalysts such as CuO/C have been investigated for reactions involving hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This method offers mild reaction conditions and high yields. google.com Furthermore, mesoporous wormhole-structured FeTUD-1 catalysts have been developed for the Fenton-type oxidative degradation of this compound, demonstrating good catalytic performance. researchgate.net
Derivatization Strategies and Synthesis of DPD Conjugates
This compound serves as a versatile starting material for the synthesis of various derivatives and conjugates with specialized properties.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives often involves multi-step processes. A general approach includes the nitrosation of an appropriate aniline derivative, followed by hydrogenation of the resulting p-nitroso-aniline intermediate without its isolation. google.com This method has been successfully used to prepare compounds like 4-N,4-N-diethyl-2-methyl-p-phenylenediamine. google.com The process utilizes an alkyl nitrite as the nitrosating agent in an aqueous, acidic suspension of the aniline derivative. google.com
Reductive alkylation is another key strategy. For example, N-phenyl-p-phenylenediamine can be reductively alkylated with various ketones, such as 2,3-pentanedione, using a platinum oxide catalyst to yield novel substituted p-phenylenediamines. cdnsciencepub.com
Electrochemical Synthesis of N,N,N',N'-tetraalkyl-4,4'-azodianiline Derivatives
Electrochemical methods offer a green and efficient alternative for synthesizing derivatives. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines can lead to the formation of N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives. researchgate.net This process is carried out via the electrochemical oxidation of the starting N,N-dialkyl-p-phenylenediamine. researchgate.netresearchgate.net
Furthermore, the anodic oxidation of this compound in the presence of nucleophiles, such as thiobarbituric acid, allows for the synthesis of novel derivatives. nsmsi.irnsmsi.ir In this process, the electrochemically generated diimine intermediate participates in a Michael-type addition reaction with the nucleophile. nsmsi.irnsmsi.ir This electrochemical approach can also be used to synthesize various sulfonamide derivatives by reacting with arylsulfinic acids. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVNLMMEQUVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025058 | |
| Record name | N,N-Diethyl-4-aminoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6371 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00298 [mmHg] | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6371 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS No. |
93-05-0 | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N,N-diethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-4-aminoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,N-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQA4DFV2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 to 82 °F (NTP, 1992) | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthetic Methodologies and Advanced Chemical Transformations
Formation of Sulfonamide Derivatives via Michael-type Additions
The synthesis of sulfonamide derivatives from N,N-Diethyl-p-phenylenediamine can be efficiently achieved through electrochemical methods. researchgate.net This approach is noted for being a one-pot synthesis that proceeds in aqueous solutions. researchgate.netresearchgate.net The core of this transformation lies in the electrochemical or chemical oxidation of N,N-dialkyl-p-phenylenediamines. researchgate.net
The established mechanism involves the initial oxidation of the p-phenylenediamine (B122844) derivative at an anode to generate a reactive quinone-diimine intermediate. researchgate.netresearchgate.net This species is highly electrophilic and readily participates in a Michael-type addition reaction with a suitable nucleophile. researchgate.netresearchgate.net When arylsulfinic acids are used as nucleophiles, they attack the quinone-diimine intermediate. researchgate.net This addition is followed by an electron transfer step, leading to the formation of the corresponding sulfonamide derivative in what is described as an EC (electrochemical-chemical) mechanism. researchgate.net
Research has demonstrated this methodology using various N,N-dialkyl-p-phenylenediamines and arylsulfinic acids. researchgate.net The electrochemical synthesis is valued for its efficiency and for operating under green conditions, often utilizing aqueous media and avoiding toxic reagents. researchgate.net
Detailed studies have explored the conditions for these syntheses. For instance, the electrochemical oxidation of this compound (DEP) in the presence of arylsulfinic acids (ASAs) has been successfully performed in aqueous phosphate (B84403) buffer solutions. researchgate.net
Table 1: Electrochemical Synthesis of Sulfonamide Derivatives from N,N-Dialkyl-p-phenylenediamines and Arylsulfinic Acids researchgate.netresearchgate.net
| Starting Phenylenediamine | Nucleophile | Reaction Conditions | Product Type | Yield |
| This compound | Toluenesulfinic acid | Aqueous phosphate buffer (c = 0.2 M, pH 7.5) | Sulfonamide Derivative | 55-76% |
| This compound | Benzenesulfinic acid | Aqueous solution | Sulfonamide Derivative | 55-76% |
| N,N-Dimethyl-p-phenylenediamine | Toluenesulfinic acid | Aqueous solution | Sulfonamide Derivative | 55-76% |
| N,N-Dimethyl-p-phenylenediamine | Benzenesulfinic acid | Aqueous solution | Sulfonamide Derivative | 55-76% |
*Note: The reported yield range of 55-76% applies to the synthesis of various N,N-diarylsulfonyl derivatives under specific electrochemical conditions. researchgate.net
This synthetic strategy highlights a versatile and environmentally conscious route to novel sulfonamide derivatives, leveraging the reactivity of electrochemically generated intermediates from this compound. researchgate.netresearchgate.net
Mechanistic Investigations of N,n Diethyl P Phenylenediamine Reactions
Oxidation-Reduction Reaction Mechanisms of N,N-Diethyl-P-phenylenediamine
The utility of DPD in chemical analysis stems from its ability to undergo oxidation-reduction reactions that result in colored products. The primary mechanism involves its oxidation by various agents, leading to the formation of distinct chemical species.
When DPD reacts with free chlorine, which exists in water as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl-), it is oxidized. echemi.comstackexchange.comhach.com This reaction is pH-dependent and results in a characteristic magenta or pinkish color. echemi.comhach.com The intensity of the color produced is directly proportional to the concentration of free chlorine, forming the basis of its analytical application. hach.compalintest.com
The reaction with hypochlorous acid can proceed through a one-electron transfer, although a two-electron transfer is also possible. echemi.comstackexchange.com In the presence of an excess of free chlorine, further oxidation occurs, leading to a colorless product. stackexchange.compalintest.com
The initial oxidation of DPD results in the formation of a colored, semi-quinoid cationic radical known as a Würster dye. stackexchange.compalintest.comacs.org This radical species is responsible for the magenta color observed in the DPD method for chlorine analysis. stackexchange.compalintest.com The Würster dye is relatively long-lived due to resonance stabilization. acs.org
Under stronger oxidizing conditions or at higher chlorine concentrations, the Würster dye can undergo a secondary oxidation. stackexchange.compalintest.com This leads to the formation of a colorless imine product, which causes the pink color to fade or disappear entirely, a phenomenon known as bleaching. palintest.com
The oxidation of p-phenylenediamine (B122844) derivatives, including DPD, can occur through sequential one-electron transfer steps. researchgate.netresearchgate.net The initial one-electron oxidation produces the radical cation (Würster dye). stackexchange.com A subsequent one-electron oxidation can then lead to the formation of a dication. researchgate.net
Kinetics of this compound Reactions
The rates at which DPD reacts with various oxidizing agents are crucial for its analytical applications and for understanding the underlying chemical processes.
The reaction between DPD and monochloramine is slower than its reaction with free chlorine. acs.org This difference in reaction rates allows for the differentiation of free and combined chlorine in water analysis. The kinetics of the oxidation of DPD by monochloramine have been studied using the initial rate method, examining both the formation of the colored intermediate and its subsequent fading to colorless products. scispace.comoieau.fr The reaction is first order with respect to both DPD and monochloramine. oieau.fr The rate of this reaction is also influenced by pH, indicating the involvement of acid-base equilibria of the DPD molecule. acs.org
The reaction rate constants of DPD with chlorinating agents have been determined to facilitate the study of rapid chlorination reactions. A stopped-flow spectrophotometric competition kinetics method has been developed using DPD as a reference probe. researchgate.net This method allows for the determination of the chlorination rate constants of various compounds by observing their competition with DPD for chlorine. researchgate.net
The second-order rate constant for the reaction between DPD and hypochlorous acid (HOCl) has been determined under specific temperature and pH conditions. researchgate.net For instance, at 24°C, the rate constant (kHOCl,DPD) was found to be (3.15 ± 0.03) × 105 M-1s-1. researchgate.net The rate of reaction is influenced by both pH and temperature. researchgate.net
Interactive Data Table: Reaction Rate Constants
| Reactant | Oxidizing Agent | Rate Constant (k) | Temperature (°C) | pH | Source |
| This compound | Hypochlorous Acid (HOCl) | (3.15 ± 0.03) × 10⁵ M⁻¹s⁻¹ | 24 | 6.75-8.90 | researchgate.net |
| This compound | Monochloramine (NH₂Cl) | Varies with pH | Not Specified | 4.5 - 7.2 | acs.org |
Coupling Reactions and Product Formation Mechanisms
Oxidative Coupling with Phenolic Compounds
The oxidative coupling of this compound (DPD) with phenolic compounds is a cornerstone of its application in analytical chemistry, particularly for the spectrophotometric determination of various substances. This reaction proceeds through the initial oxidation of DPD to a reactive intermediate, which then couples with a phenolic compound to form a colored product.
The process is initiated by an oxidizing agent, such as potassium periodate (B1199274) (KIO₄) or potassium persulfate, which oxidizes DPD to form the N,N-diethylbenzoquinone-diimine intermediate. This diimine is a reactive electrophile that readily undergoes a coupling reaction with nucleophilic compounds like phenols. The coupling product is initially a leuco dye, which is then oxidized to form a stable and intensely colored indo-dye. srce.hr The final colored product, often green, exhibits a maximum absorbance that can be measured for quantitative analysis. srce.hr
Oxidation of DPD: DPD is oxidized by an oxidizing agent to form the N,N-diethylbenzoquinone-diimine.
Coupling: The electrophilic diimine couples with the phenolic compound.
Oxidation to Dye: The resulting leuco dye is oxidized to the final colored indophenol (B113434) dye.
This reaction has been utilized for the determination of various phenolic drugs, including salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride, and isoxsuprine (B1203651) hydrochloride. srce.hr The stability and reactivity of DPD are enhanced by the diethyl substitution on the amino group, making it a more effective chromogenic agent compared to its dimethyl counterpart. arabjchem.org
Coupling with Aromatic Amino Groups
Similar to its reaction with phenols, this compound (DPD) can undergo oxidative coupling with compounds containing aromatic amino groups. This reaction also forms the basis for various analytical methods for the determination of pharmaceuticals and other compounds.
The mechanism mirrors that of the coupling with phenols. An oxidizing agent, such as potassium periodate (KIO₄), first oxidizes DPD to the electrophilic N,N-diethylbenzoquinone-diimine intermediate. This intermediate then couples with the nucleophilic aromatic amino group of the target analyte. The resulting product is subsequently oxidized to a colored indo-dye, which is typically red. srce.hr
A notable difference in the reaction conditions for aromatic amines compared to phenols is the requirement of a higher temperature. The color development for the coupling reaction with aromatic amines is often slow at room temperature, necessitating heating, for instance, in a water bath at 60°C, to ensure the reaction proceeds efficiently. srce.hr The reaction is also sensitive to pH, with optimal conditions generally being in the alkaline range (pH 8.0–9.5).
This methodology has been successfully applied to the determination of drugs containing aromatic amino groups, such as dapsone (B1669823), sulfamethoxazole, and sulfadiazine. srce.hr The stoichiometry of the coupling reaction can vary depending on the specific aromatic amine, with molar ratios of drug to DPD being determined for accurate quantification. srce.hr
Mechanism of Indo-Dye Formation
The formation of indo-dyes from the reaction of this compound (DPD) is a classic example of oxidative coupling. This process is central to many colorimetric analytical methods. The general mechanism involves the oxidation of DPD, followed by electrophilic substitution with a coupler molecule, and a final oxidation step.
The key intermediate in this process is the N,N-diethylbenzoquinone-diimine, which is generated by the oxidation of DPD. This diimine is a powerful electrophile and readily attacks electron-rich aromatic compounds, such as phenols or anilines (the couplers). jst.go.jp
The reaction with a phenol (B47542), for instance, proceeds as follows:
Oxidation: DPD is oxidized to N,N-diethylbenzoquinone-diimine.
Electrophilic Attack: The diimine attacks the phenol molecule, typically at the position para to the hydroxyl group, to form a leuco-indophenol.
Oxidation: The leuco-indophenol is then oxidized by another molecule of the diimine or the initial oxidizing agent to the final, intensely colored indophenol dye.
The structure of the final dye is a conjugated system, which is responsible for its strong absorption in the visible region of the electromagnetic spectrum. wikipedia.org The specific color of the dye depends on the nature of the coupler molecule. For example, coupling with phenols often yields green or blue dyes, while coupling with aromatic amines typically produces red dyes. srce.hr
The kinetics and mechanism of these coupling reactions have been studied in detail. The stability of the initial oxidation product of DPD, a semiquinone radical, and its equilibrium with the diimine are influenced by factors such as pH and the choice of oxidant. jst.go.jp
Photochemical and Electrochemical Reaction Mechanisms
Monophotonic Ionization Processes
The photochemical behavior of this compound (DPD) and its derivatives, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), has been the subject of detailed investigation. These compounds can undergo monophotonic ionization, a process where the absorption of a single photon leads to the ejection of an electron, forming a radical cation.
Studies on TMPD in various polar solvents like acetonitrile (B52724) and alcohols have shown that photoionization can occur from the relaxed singlet excited state (S1) upon excitation with near-UV light. unige.chacs.org This process results in the formation of the colored radical cation known as Wurster's Blue for TMPD. dss.go.th The quantum yield for this reaction can be influenced by the solvent and temperature. unige.ch
Research on DPD has also explored its photoionization in different polar solvents. researchmap.jp The process is understood to proceed through an ion pair intermediate. acs.org The solvent plays a critical role in stabilizing the resulting charged species, thereby facilitating the ionization process. The study of these photoionization reactions provides insights into electron transfer dynamics and the properties of the resulting radical cations.
Electrochemical Oxidation Mechanisms (e.g., ECE Mechanism)
The electrochemical oxidation of this compound (DPD) is a complex process that can proceed through various mechanisms depending on the experimental conditions, such as pH and the presence of nucleophiles. sid.ir One of the prominent mechanisms observed is the ECE (Electrochemical-Chemical-Electrochemical) mechanism. nsmsi.irum.es
In the ECE mechanism, the initial electrochemical step (E) involves the oxidation of DPD at the electrode surface to form a reactive intermediate, typically the quinone-diimine. nsmsi.irsid.ir This is followed by a chemical step (C) where the intermediate reacts with a nucleophile present in the solution. nsmsi.irsid.ir The product of this chemical reaction is then also electrochemically active and undergoes a further electrochemical reaction (E) at the electrode. cam.ac.uk
Cyclic voltammetry is a key technique used to study these mechanisms. The shape of the cyclic voltammogram, including the presence and characteristics of oxidation and reduction peaks, provides evidence for the specific pathway. For instance, the electrochemical oxidation of DPD in the presence of thiobarbituric acid has been shown to follow an ECE mechanism, where the electrochemically generated diimine participates in a Michael-type addition reaction with the thiobarbituric acid. nsmsi.ir
Advanced Analytical Methodologies Employing N,n Diethyl P Phenylenediamine
Spectrophotometric Methods and Enhancements
Spectrophotometry is a cornerstone of quantitative analysis, and DPD is a key player in many spectrophotometric methods. These methods are valued for their simplicity, speed, and sensitivity. researchgate.net
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry is a primary technique that utilizes DPD for the quantification of various analytes. The fundamental principle involves the reaction of DPD with an oxidizing agent to form a stable, colored radical cation, often referred to as a Würster dye. eeer.org This product exhibits strong absorbance in the visible region of the electromagnetic spectrum, and the intensity of the color is directly proportional to the concentration of the analyte.
The reaction of DPD with chlorine, for instance, produces a magenta-colored compound. This colorimetric reaction is widely used for determining free chlorine concentrations in water samples. The absorbance of the resulting solution is measured at a specific wavelength using a UV-Vis spectrophotometer, and the concentration is determined by comparing the absorbance to a calibration curve prepared from standards of known concentration. This method is noted for providing rapid and accurate results. tidjma.tn
Multi-wavelength Detection Strategies
To enhance the accuracy and extend the analytical range of DPD-based methods, multi-wavelength detection strategies have been developed. The standard method for free chlorine determination often relies on measuring the absorbance of the oxidized DPD at a single wavelength, typically around 515 nm or 551 nm. eeer.orgcolab.ws However, this approach can be limited, especially at high analyte concentrations where a decrease in absorbance can occur, leading to ambiguous results. colab.ws
Research has shown that monitoring the reaction at additional wavelengths can overcome these limitations. For example, detection at 324 nm has been found to increase the sensitivity of free chlorine analysis by a factor of two. colab.ws While the absorbance at 515 nm may decrease at chlorine concentrations above 100 μmol l-1, the absorbance at 324 nm continues to increase. colab.ws
Furthermore, employing partial least squares (PLS) regression based on absorbance values across a wide spectral range (e.g., 200–600 nm) can further extend the useful analytical range up to 200 μmol l-1. colab.ws This multivariate approach not only improves the quantitative range but can also help in identifying interferences from other substances, such as metals like Fe3+. colab.ws Other wavelengths used in DPD-based assays include 550 nm for the determination of drugs with aromatic amine groups and 670 nm for those with phenolic groups. srce.hrnih.gov A study on sodium percarbonate determination identified both 510 nm and 551 nm as characteristic absorption peaks of the DPD radical cation, with 551 nm offering higher sensitivity. mdpi.com
The following table summarizes the different wavelengths used for detection in DPD-based spectrophotometric methods and their specific applications.
| Wavelength(s) | Analyte/Application | Key Findings |
| 515 nm | Free Chlorine | Standard method with a limited analytical range (0.7–56 μmol l−1). colab.ws |
| 324 nm | Free Chlorine | Enhances sensitivity by a factor of 2 compared to 515 nm and extends the analytical range. colab.ws |
| 200-600 nm (PLS) | Free Chlorine | Extends the useful analytical range up to 200 μmol l−1 and helps identify interferences. colab.ws |
| 551 nm | Sodium Percarbonate, Total Residual Oxidants | Offers high sensitivity for SPC determination and is a characteristic peak for the oxidized DPD radical cation. eeer.orgmdpi.com |
| 550 nm | Drugs with aromatic amino groups (e.g., Dapsone (B1669823), Sulfamethoxazole) | Forms a red-colored product. srce.hrnih.gov |
| 670 nm | Drugs with phenolic groups (e.g., Salbutamol (B1663637), Ritodrine) | Forms a green-colored product. srce.hrnih.gov |
| 510 nm | Sodium Percarbonate | A characteristic absorption peak of the DPD radical cation, though less sensitive than 551 nm. mdpi.com |
Factors Influencing Spectrophotometric Accuracy
Several factors can impact the accuracy of spectrophotometric measurements using DPD. It is crucial to control these variables to ensure reliable and reproducible results.
Temperature: The temperature of the reaction mixture can affect the rate of the color-forming reaction and the stability of the colored product. tidjma.tnsrce.hr For the analysis of some pharmaceutical compounds, the reaction is carried out at an elevated temperature (e.g., 60 ± 5 °C) to ensure complete color development. srce.hr
Turbidity and Color: The presence of suspended solids or natural color in the sample can interfere with the absorbance measurement by scattering or absorbing light. eeer.orgtidjma.tn This can lead to erroneously high readings.
Interfering Substances: Other oxidizing agents present in the sample, such as bromine, ozone, and certain metals, can also react with DPD, leading to an overestimation of the target analyte. tidjma.tn The presence of interfering metals like Fe3+ can be identified using multi-wavelength detection methods. colab.ws The tolerance limit for interfering substances is defined as the concentration that causes an error of ±3.0% in the assay. srce.hr
Quantitative Determination of Oxidizing Agents
A primary application of DPD is the quantitative determination of various oxidizing agents, which is crucial in fields like water treatment and industrial process control.
Chlorine and Hypochlorite (B82951): DPD is the standard reagent for measuring free and total chlorine residuals in drinking water and swimming pools. tidjma.tn The reaction produces a magenta color, the intensity of which is proportional to the chlorine concentration.
Permanganate (B83412): A sensitive spectrophotometric method has been established for the determination of trace amounts of permanganate in water using DPD. nih.gov
Persulfate: DPD can be used for the determination of persulfate in water under activation conditions. mdpi.com
Hydrogen Peroxide: In the presence of a suitable catalyst, such as a ferrous-metal organic framework with peroxidase-mimicking activity, DPD sulfate (B86663) can be used for the rapid and ultrasensitive colorimetric detection of hydrogen peroxide. mdpi.comsigmaaldrich.com
Percarbonate: A novel spectrophotometric method utilizes DPD as an indicator for the determination of sodium percarbonate. mdpi.com The method is based on the measurement of the DPD radical cation (DPD•+) absorbance at 551 nm. mdpi.com
The table below presents research findings on the determination of various oxidizing agents using DPD.
| Oxidizing Agent | Method | Wavelength | Limit of Detection (LOD) | Key Findings |
| Free Chlorine | DPD Colorimetry | 515 nm | 0.7 μmol l−1 | Standard method with a limited analytical range. colab.ws |
| Permanganate | DPD Method | Not Specified | Trace levels | Sensitive method for determining trace permanganate in water. nih.gov |
| Sodium Percarbonate | Fe2+/SPC-DPD Spectrophotometry | 551 nm | 0.7–1.0 μM | Good linearity in the range of 0–50 μM. mdpi.com |
| Hydrogen Peroxide | DPD with Nanozyme | Not Specified | Not Specified | Rapid and ultrasensitive detection. sigmaaldrich.com |
Quantification of Phenolic and Aromatic Amino Groups in Pharmaceutical Substances
DPD is also a valuable reagent in the pharmaceutical industry for the quantification of drugs containing phenolic and aromatic amino groups. srce.hrnih.gov The method is based on an oxidative coupling reaction where DPD, in the presence of an oxidizing agent like potassium periodate (B1199274) (KIO4), couples with the drug molecule to form a colored product. srce.hrnih.gov
Drugs with phenolic groups, such as salbutamol sulphate, ritodrine (B1199850) hydrochloride, and isoxsuprine (B1203651) hydrochloride, typically produce a green-colored product with a maximum absorbance around 670 nm. srce.hrnih.gov On the other hand, drugs containing an aromatic amino group, like dapsone hydrochloride, sulfamethoxazole, and sulfadiazine, yield a red-colored product with a maximum absorbance near 550 nm. srce.hrnih.gov These methods have been shown to be linear over a range of concentrations and are not significantly affected by common pharmaceutical excipients. srce.hrnih.gov
The following table summarizes the application of DPD in the quantification of various pharmaceutical substances.
| Drug | Functional Group | Oxidizing Agent | Wavelength (λmax) | Linear Range (μg/mL) | Limit of Detection (LOD) (μg/mL) |
| Salbutamol Sulphate | Phenolic | KIO4 | 670 nm | 1–7 | 0.14 |
| Ritodrine Hydrochloride | Phenolic | KIO4 | 670 nm | 2–22 | 0.21 |
| Isoxsuprine Hydrochloride | Phenolic | KIO4 | 670 nm | 1–17 | 0.51 |
| Dapsone Hydrochloride | Aromatic Amino | KIO4 | 550 nm | 1.5–12 | 0.44 |
| Sulfamethoxazole | Aromatic Amino | KIO4 | 550 nm | 2–25 | 0.33 |
| Sulfadiazine | Aromatic Amino | KIO4 | 550 nm | 2–21 | 0.37 |
Determination of Polysulfides and Polythionates
The analysis of reduced sulfur species like polysulfides and polythionates in environmental samples is another area where DPD has been employed. publish.csiro.aupublish.csiro.au The traditional method involves the reaction of aqueous sulfide (B99878) with DPD in the presence of ferric ions in an acidic medium, which produces a characteristic blue color that absorbs at approximately 670 nm. publish.csiro.au
However, research indicates that the standard acidification-and-purge method using DPD is not entirely suitable for the analysis of polysulfides and other low-oxidation-state sulfur compounds with a sulfur chain longer than two. publish.csiro.aupublish.csiro.augrafiati.com The difficulty in analyzing these compounds appears to increase with the length of the sulfur chain. publish.csiro.augrafiati.comresearchgate.net While the use of a reducing agent like chromium(II) has been investigated to improve the analysis by reducing polysulfides to sulfide, it has been found to be only slightly effective. publish.csiro.aupublish.csiro.augrafiati.com The extent of reduction is dependent on both the oxidation state of the sulfur and the chain length of the polysulfide. publish.csiro.augrafiati.com
Voltammetric and Electrochemical Detection Techniques
The electrochemical properties of DPD and its reaction products form the basis for several sensitive detection methods. Voltammetric techniques, in particular, offer a powerful means of analyzing substances that can undergo oxidation or reduction.
Square-Wave Voltammetric Detection of Chlorine
A highly sensitive and selective method for detecting chlorine involves its reaction with N,N-Diethyl-p-phenylenediamine. ox.ac.ukcapes.gov.br This reaction produces an N-chlorinated product that exhibits a significantly enhanced signal under square-wave voltammetry compared to the direct electrolysis of chlorine itself. ox.ac.ukcapes.gov.br This indirect measurement approach improves both the sensitivity and selectivity of chlorine detection. ox.ac.uk Research has established a reaction mechanism where chlorine attacks the primary amine of the DPD molecule. ox.ac.ukcapes.gov.br The analytical performance of this method is dependent on the concentration of DPD, with studies demonstrating a linear detection range from 17 to 495 µM and a limit of detection of 6.8 µM. ox.ac.uk This technique has been studied for its potential in various applications requiring precise chlorine measurement. scientificlabs.comthomassci.com
Cyclic Voltammetry in Mechanistic Studies
Cyclic voltammetry is a crucial tool for investigating the electrochemical behavior and reaction mechanisms of this compound. Studies have shown that the electrochemical oxidation of DPD is complex and pH-dependent. sid.ir In aqueous solutions, the oxidation can proceed through various mechanisms, including CE, EE, ECE, and E, where 'E' represents an electron transfer step and 'C' a homogeneous chemical reaction. sid.ir
The electrochemical oxidation of DPD in non-aqueous media, such as dimethylformamide (DMF), has also been explored. At platinum and gold microdisk electrodes, the voltammetric response shows two reversible waves. researchgate.net This behavior is consistent with an ECrevECE reaction mechanism. researchgate.net In the presence of nucleophiles like thiobarbituric acid, the electrochemically generated diimine from DPD oxidation can undergo a Michael-type addition reaction via an ECE mechanism. nsmsi.ir
Furthermore, comparative studies with related compounds like 2,3,5,6-tetramethyl-p-phenylenediamine highlight the influence of molecular structure on the electrochemical mechanism. nih.gov While N,N-dialkyl derivatives and N-H derivatives of p-phenylenediamine (B122844) exhibit similar fundamental redox chemistry in aprotic solvents, the N-H analogues can also participate in hydrogen bonding and proton transfer, adding complexity to their electrochemical behavior. nih.gov
Chromatographic Separations Coupled with this compound Detection
The coupling of chromatographic techniques with DPD-based detection offers enhanced selectivity and the ability to analyze complex mixtures.
A notable application is the determination of free available chlorine (FAC) in the presence of other oxidants like chlorine dioxide. nih.gov A method has been developed where FAC selectively reacts with glycine (B1666218) to form N-chloroglycine. nih.gov This product can then be measured by ion chromatography with either a conductivity detector (IC-CD) or, for improved sensitivity, a post-column reaction with iodide and UV detection (IC-PCR-UV). nih.gov This approach provides a robust and automated method with low interference potential, showing better performance than the conventional DPD colorimetric method in complex matrices. nih.gov The limits of quantification were found to be 24 µg L⁻¹ Cl₂ for IC-CD and 13 µg L⁻¹ Cl₂ for IC-PCR-UV. nih.gov
High-performance liquid chromatography (HPLC) with diode array detection (DAD) and electrochemical detection (ECD) has been successfully used for the quantitative measurement of p-phenylenediamine and its metabolites. nih.gov This method allows for sensitive and selective analysis without extensive sample pretreatment. nih.gov Additionally, reverse-phase HPLC methods have been developed for the analysis of N,N-Dimethyl-p-phenylenediamine under simple mobile phase conditions. sielc.com
Emerging Analytical Applications and Method Development
The unique properties of DPD continue to inspire the development of new analytical methods and applications, particularly in the realm of sensors and expanded water quality monitoring.
Development of Sensors and Biosensors Utilizing DPD
The reaction of DPD with various analytes, leading to a measurable signal, makes it a suitable component for chemical sensors. While many current online sensors for water quality monitoring utilize amperometric or DPD-based colorimetric principles, there is ongoing research into novel sensor platforms. spiedigitallibrary.org One innovative approach involves the immobilization of oligoanilines on pencil lead to create a reagent-free sensor for aqueous free chlorine. acs.org This sensor demonstrates selectivity for free chlorine and offers a higher precision than traditional colorimetric methods. acs.org The development of such sensors aims to provide robust, low-power, and cost-effective solutions for remote and continuous monitoring. acs.org
Application in Water Quality Monitoring Beyond Chlorine
The utility of DPD extends beyond the measurement of chlorine to other important water quality parameters. The DPD method is widely used for the determination of chlorine dioxide, where it reacts to form a pink color. site.comhach.comwatertechusa.com Glycine is often added to eliminate interference from free chlorine. site.comhach.comwatertechusa.com
The DPD method can also be adapted to measure monochloramine. chemetrics.com Traditionally, monochloramine is determined by subtracting the free chlorine reading from the total chlorine reading, both obtained using DPD-based tests. chemetrics.com However, this can be prone to interferences. yamathosupply.comhach.com
Furthermore, DPD has been employed in the analysis of other substances. For instance, a colorimetric method using DPD oxidation has been developed to measure low concentrations of permanganate in water. researchgate.net It has also been investigated for the spectrophotometric analysis of polysulfides and polythionates, though with some limitations for compounds with longer sulfur chains. publish.csiro.au A significant challenge in DPD-based methods is interference from other oxidizing agents, such as oxidized manganese, which can produce a false positive result. epa.govhach.com
Interactive Data Table: Analytes Measured with DPD-based Methods
| Analyte | Method Principle | Key Features | Interferences |
| Free Chlorine | Colorimetric/Voltammetric | Rapid, sensitive reaction forming a colored product or electroactive species. ox.ac.uktidjma.tn | Monochloramine, oxidized manganese, other oxidants. yamathosupply.comepa.gov |
| Chlorine Dioxide | Colorimetric | DPD reacts to form a pink color; glycine is used to mask free chlorine. site.comhach.com | Iodine, other strong oxidants. watertechusa.comprocessinstruments.net |
| Monochloramine | Indirect Colorimetric | Calculated as the difference between total and free chlorine measurements. chemetrics.com | Dichloramine, organic chloramines can lead to overestimation. chemetrics.com |
| Permanganate | Colorimetric | Oxidation of DPD to measure low concentrations. researchgate.net | Manganese dioxide particles (can be removed by filtration). researchgate.net |
| Polysulfides | Spectrophotometric | Analysis of simple sulfides is effective, but challenges exist for longer sulfur chains. publish.csiro.au | Other sulfur species, matrix effects. publish.csiro.au |
Biological and Biomedical Research Applications of N,n Diethyl P Phenylenediamine
N,N-Diethyl-P-phenylenediamine as an Indicator of Oxidative Stress in Biological Systems
A growing body of scientific evidence implicates oxidative stress in the pathogenesis of numerous human diseases. nih.govsigmaaldrich.com Consequently, the accurate measurement of oxidative status is crucial for both research and clinical diagnostics. DPD has emerged as a valuable tool in this field, offering a straightforward and effective method for assessing oxidative damage in biological samples, particularly human plasma. nih.gov
Detection of Reactive Oxygen Metabolites (ROMs) and Hydroperoxides
The assay is based on the ability of DPD to react with hydroperoxides, intermediate products of oxidation originating from various molecules like lipids and proteins, to produce a colored radical cation. nih.gov This colored derivative can be measured spectrophotometrically, typically at a wavelength of 505 nm or 530 nm. researchgate.net The intensity of the color produced is directly proportional to the concentration of ROMs in the sample, providing a quantitative measure of oxidative status. researchgate.net The results are often expressed as Carratelli Units (CARR U), where 1 CARR U is equivalent to 0.08 mg of hydrogen peroxide per dL. researchgate.net
Mechanisms of DPD Oxidation by Alkoxy and Peroxy Radicals
The fundamental mechanism of the d-ROMs test involves the oxidation of DPD by alkoxy and peroxyl radicals generated from the decomposition of hydroperoxides in the biological sample. nih.govresearchgate.net In an acidic environment and in the presence of ferrous ions (Fe²⁺) which act as a catalyst, hydroperoxides break down to form these highly reactive radicals. nih.gov These radicals then readily oxidize the DPD molecule. researchgate.net This oxidation process results in the formation of a stable, pink-colored DPD radical cation. nih.govresearchgate.net The stability of this radical cation allows for its reliable spectrophotometric quantification. nih.govsigmaaldrich.com
Applications in Drug Analysis and Pharmaceutical Research
The chemical properties of this compound sulfate (B86663) make it a valuable reagent in the spectrophotometric analysis of various pharmaceutical compounds. gspchem.comthermofisher.krthermofisher.kr This method is noted for its simplicity, sensitivity, and accuracy in determining drug concentrations in bulk and dosage forms. srce.hrresearchgate.net
Spectrophotometric Determination of Drugs with Phenolic Groups (e.g., Salbutamol (B1663637) Sulphate, Ritodrine (B1199850) Hydrochloride, Isoxsuprine (B1203651) Hydrochloride)
A key application of DPD sulfate is in the quantification of drugs containing phenolic groups. gspchem.comottokemi.comennoreindiachemicals.comsudanchemical.com This includes medications such as Salbutamol Sulphate, Ritodrine Hydrochloride, and Isoxsuprine Hydrochloride. thermofisher.krsrce.hr The analytical method is based on an oxidative coupling reaction. In the presence of an oxidizing agent like potassium iodate (B108269) (KIO₄), DPD sulfate couples with the phenolic drug to form a green-colored product. srce.hrnih.gov This product exhibits maximum absorbance (λmax) at a wavelength of 670 nm. srce.hrnih.gov The intensity of the green color is proportional to the concentration of the drug, allowing for its quantification. srce.hr The reaction for phenolic drugs is typically carried out at room temperature. srce.hr
Spectrophotometric Determination of Drugs with Aromatic Amino Groups (e.g., Dapsone (B1669823) Hydrochloride, Sulfamethoxazole, Sulfadiazine)
DPD sulfate is also effectively used for the spectrophotometric determination of drugs that possess aromatic amino groups. thermofisher.krthermofisher.krottokemi.com This includes antibacterial agents like Dapsone Hydrochloride, Sulfamethoxazole, and Sulfadiazine. thermofisher.krsrce.hrdntb.gov.ua Similar to the analysis of phenolic drugs, the method involves an oxidative coupling reaction with DPD sulfate in the presence of potassium iodate. srce.hr However, in this case, the reaction yields a red-colored product with a maximum absorbance (λmax) at 550 nm. srce.hrnih.gov For drugs with aromatic amino groups, the color development is slower and the reaction is typically conducted on a water bath at 60 ± 5 °C for about 10 minutes to ensure completion. srce.hr
The reliability of these spectrophotometric methods has been statistically validated, showing good correlation coefficients and percentage recoveries. srce.hrnih.gov The table below summarizes the analytical parameters for the determination of these drugs using DPD sulfate.
Table 1: Analytical Parameters for Spectrophotometric Drug Determination using this compound Sulfate
| Drug | Drug Class | Color of Product | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (µg/mL) |
| Salbutamol Sulphate | Phenolic | Green | 670 | 1–7 | 0.14 |
| Ritodrine Hydrochloride | Phenolic | Green | 670 | 2–22 | 0.21 |
| Isoxsuprine Hydrochloride | Phenolic | Green | 670 | 1–17 | 0.51 |
| Dapsone Hydrochloride | Aromatic Amino | Red | 550 | 1.5–12 | 0.44 |
| Sulfamethoxazole | Aromatic Amino | Red | 550 | 2–25 | 0.33 |
| Sulfadiazine | Aromatic Amino | Red | 550 | 2–21 | 0.37 |
Data sourced from Nagaraja, P. et al. (2010). srce.hr
Investigation of Biological Activity and Cytotoxic Effects
Beyond its use as an analytical reagent, this compound itself has been the subject of toxicological studies to understand its biological activity and potential cytotoxic effects. Research has shown that DPD can induce cellular stress responses. It has been observed to increase the production of reactive oxygen species (ROS), which can lead to inflammation and apoptosis in certain tissues. Some studies have also noted its potential as an allergen. Genetic toxicology studies have been conducted to assess its mutagenic potential. nih.gov
Research into Potential Allergenic Properties and Biological Interactions
This compound (DPD) and its derivatives are subjects of interest in dermatological and toxicological research due to their potential to cause skin sensitization and allergic contact dermatitis. smolecule.comnih.gov Structurally, DPD is a derivative of p-phenylenediamine (B122844) (PPD), a well-known contact allergen. nih.gov While much of the research focuses on PPD, the findings are often considered relevant to its derivatives due to structural similarities and the potential for cross-reactivity.
Research has shown that p-phenylenediamine and its related compounds can act as haptens, which are small molecules that can elicit an immune response only when bound to a larger carrier protein in the skin. nih.gov The oxidation of these compounds is believed to be a key step in their transformation into reactive intermediates that can then bind to skin proteins and trigger an allergic reaction. nih.govscbt.com For instance, the oxidation of p-phenylenediamine can lead to the formation of intermediates like p-benzoquinone, which are considered responsible for its allergenicity. nih.gov
Studies on PPD have demonstrated its capacity to induce strong sensitization in animal models, such as the guinea pig maximization test. opendermatologyjournal.com Individuals sensitized to PPD may also exhibit cross-reactivity to other para-substituted aromatic compounds, including some local anesthetics (e.g., benzocaine) and rubber antioxidants. mdpi.comnih.govactasdermo.org This cross-reactivity is a significant concern in clinical practice.
While direct studies on the allergenic properties of this compound are less common, its structural relationship to PPD suggests a potential for similar biological interactions. The presence of diethyl groups on the amine nitrogen in DPD modifies its chemical properties compared to PPD, which could influence its allergenic potential. The sulfate salt of DPD is noted for its potential skin sensitization properties and is a subject of interest in dermatological studies. smolecule.com
Genetic toxicology studies have been conducted on this compound to assess its potential to cause genetic mutations. The National Toxicology Program has data on its effects in bacterial mutagenicity assays (Ames test) and in mammalian cell cytogenetic studies, such as chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells. nih.gov
Studies on this compound in Biomedical Research (General)
Beyond its use in analytical chemistry for detecting substances like chlorine, this compound (DPD) has applications in various areas of biomedical research, primarily related to its redox properties.
One of the key applications of DPD in biomedical research is as a tool to study oxidative stress. When DPD is oxidized, it forms a stable and colored radical cation. This property is exploited in assays to measure the levels of reactive oxygen species (ROS) and hydroperoxides in biological samples, such as human plasma. researchgate.net The reaction produces a colored product that can be quantified spectrophotometrically, providing a measure of oxidative damage, which is implicated in a variety of diseases. researchgate.net The d-ROMs (derivative-Reactive Oxygen Metabolites) test, for example, utilizes the reaction of hydroperoxides with DPD to assess oxidative status. researchgate.net
DPD is also used as a model compound to induce oxidative damage in cellular systems, which helps in the investigation of therapeutic interventions aimed at mitigating oxidative stress-related injuries. Its ability to undergo oxidation-reduction reactions makes it a valuable tool for studying the mechanisms of oxidative damage and the efficacy of antioxidants.
Furthermore, the sulfate salt of this compound is used in the spectrophotometric determination of various drugs that contain phenolic or aromatic amino groups. smolecule.comchemicalbook.com This includes pharmaceuticals such as salbutamol sulphate, ritodrine hydrochloride, isoxsuprine hydrochloride, dapsone, sulfamethoxazole, and sulfadiazine. chemicalbook.com The reaction between DPD and these functional groups forms a colored complex, allowing for their quantification. smolecule.com
The electrochemical properties of DPD have also been explored. Studies have investigated its anodic oxidation in the presence of nucleophiles like thiobarbituric acid, leading to the synthesis of new derivatives with potential pharmacological and biological properties. nsmsi.ir
Table 1: Summary of Research on Allergenic Properties and Biological Interactions of this compound and Related Compounds
| Research Area | Compound(s) Studied | Key Findings |
| Allergenic Potential | p-Phenylenediamine (PPD) and its derivatives | PPD is a potent contact sensitizer. nih.govopendermatologyjournal.com It can cause allergic contact dermatitis. nih.gov Oxidation is a key step in forming reactive allergenic intermediates. nih.gov |
| Cross-Reactivity | p-Phenylenediamine (PPD) | PPD-sensitized individuals may cross-react with other para-substituted compounds like benzocaine (B179285) and certain rubber antioxidants. mdpi.comnih.govactasdermo.org |
| Genetic Toxicology | This compound | Studied for mutagenicity in bacterial and mammalian cell systems. nih.gov |
| Skin Sensitization | This compound sulfate | Noted for its potential skin sensitization properties. smolecule.com |
Table 2: Overview of this compound Applications in General Biomedical Research
| Application Area | Mechanism/Principle | Specific Use |
| Oxidative Stress Research | Forms a colored radical cation upon oxidation. | Used in assays (e.g., d-ROMs test) to measure reactive oxygen species and hydroperoxides in biological samples. researchgate.net Serves as a model compound to induce and study oxidative damage. |
| Drug Analysis | Reacts with phenolic or aromatic amino groups to form a colored complex. | Spectrophotometric determination of drugs like salbutamol, ritodrine, and various sulfonamides. smolecule.comchemicalbook.com |
| Electrochemical Synthesis | Undergoes anodic oxidation. | Used in the synthesis of novel thiobarbituric acid derivatives with potential biological activity. nsmsi.ir |
Environmental Research and Impact of N,n Diethyl P Phenylenediamine
Role of N,N-Diethyl-P-phenylenediamine in Environmental Monitoring and Analysis
This compound is a cornerstone reagent in colorimetric analysis, widely employed for detecting and quantifying oxidizing agents in aqueous solutions. Its reaction with specific analytes produces a distinct color change, the intensity of which is proportional to the concentration of the substance being measured, allowing for both qualitative and quantitative assessments.
In the realm of water treatment, ensuring the efficacy of disinfection is paramount for public health. DPD plays a vital role in this process by enabling the reliable monitoring of disinfectant residuals. tidjma.tn The most common application is the measurement of chlorine, which is used to eliminate harmful pathogens from drinking water. hydroinstruments.com The DPD method helps water treatment professionals confirm that disinfectant levels are sufficient to maintain water safety throughout the distribution system. tidjma.tnhydroinstruments.com This rapid and effective monitoring tool is crucial for safeguarding public health against waterborne diseases. hydroinstruments.com Beyond chlorine, the DPD method has been adapted to detect other disinfectants and oxidizing agents, including ozone, permanganate (B83412), and persulfates, making it a versatile tool in water quality management. researchgate.netmdpi.com
The DPD method is the most common and widely accepted technique for measuring chlorine residuals in various water systems. palintest.comyamathosupply.com It is approved by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under methods such as EPA Method 334.0 and Standard Methods 4500-Cl G. ysi.com The method is based on a chemical reaction where DPD is oxidized by chlorine, producing a magenta-colored compound known as a Würster dye. palintest.comysi.com The intensity of this color is directly proportional to the chlorine concentration. yamathosupply.cominstructables.com
This technique allows for the differentiation and quantification of:
Free Chlorine: Reacts almost instantly with the DPD indicator to produce a pink color. yamathosupply.com This is the primary disinfectant form of chlorine.
Combined Chlorine (Chloramines): Requires the addition of potassium iodide to react with DPD.
Total Chlorine: The sum of free and combined chlorine. hydroinstruments.com
The DPD test is utilized extensively for routine monitoring of potable water to ensure it is safe for consumption, in swimming pools and spas to maintain hygienic conditions, and in industrial settings to control water quality for various processes. tidjma.tntidjma.tn The analysis can be performed using simple visual comparison kits, or more accurately with instruments like colorimeters or spectrophotometers. hydroinstruments.comtidjma.tn
Environmental Fate and Transformation Products of this compound
While DPD is valued for its analytical applications, its release into the environment and subsequent transformation are areas of growing research interest. Like other p-phenylenediamine (B122844) (PPD) derivatives used in industrial applications (e.g., as antioxidants in rubber), DPD can undergo transformation into more persistent and potentially toxic compounds.
P-phenylenediamines, when exposed to oxidizing agents or environmental conditions, can transform into their respective quinone derivatives (PPD-Qs). mdpi.comepa.gov For instance, the widely used tire antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is known to react with atmospheric ozone to form 6PPD-quinone (6PPD-Q), a transformation product of significant environmental concern. epa.govnih.govmdpi.com This process can occur through ozonation, photodegradation, or biological transformation. epa.govnih.gov Given the structural similarities, this compound is expected to follow a similar transformation pathway, leading to the formation of its corresponding quinone derivative, though specific studies on DPD's transformation are less common than for its industrial antioxidant cousins. These quinone derivatives are often more stable and exhibit different toxicological profiles than their parent compounds. mdpi.com
PPDs and their quinone derivatives have been detected across multiple environmental compartments, indicating their widespread distribution. Research on related PPDs has confirmed their presence in:
Water: PPD-Qs have been identified in urban runoff and other water bodies, often linked to tire wear particles. mdpi.commdpi.com
Air: PPDs and PPD-Qs are found in fine particulate matter (PM2.5) in urban areas, suggesting atmospheric transport and potential for inhalation exposure. acs.orgnih.gov
Dust and Soil: Indoor dust and soil are significant sinks for these compounds, leading to potential human exposure through ingestion and dermal contact. mdpi.comnih.gov
Sediment: While data are more limited, the presence of these compounds in sediment is also an area of investigation. mdpi.com
The ubiquitous nature of these compounds highlights the various pathways through which they can enter and persist in the environment. mdpi.com
Ecological Impact and Aquatic Toxicity of this compound and its Derivatives
The primary ecological concern surrounding p-phenylenediamines stems from the high toxicity of their quinone transformation products. While DPD itself is classified as having chronic aquatic toxicity, its derivatives can be acutely lethal to certain aquatic species even at very low concentrations. researchgate.netscbt.com
Much of the research has focused on 6PPD-quinone (6PPD-Q), which has been identified as the causative agent for mass mortality events in coho salmon in urban streams. nih.govmdpi.com This compound is acutely toxic to salmonids, with median lethal concentration (LC50) values reported in the nanogram-per-liter range. mdpi.comregulations.gov The toxicity of PPD-Qs is not limited to fish; studies have also shown adverse effects on aquatic invertebrates and bacteria. nih.govnih.gov The high toxicity of these derivatives raises significant concerns about the impact of tire wear particles and other sources of PPDs on aquatic ecosystem health. mdpi.comnih.gov
The table below summarizes the acute toxicity of the related compound 6PPD-quinone to various aquatic organisms, illustrating the potential ecological risk posed by PPD-Q derivatives.
| Species | Life Stage | Exposure Duration | Toxicity Endpoint | Value (μg/L) |
| Coho Salmon (Oncorhynchus kisutch) | Juvenile | 24 hours | LC50 | 0.041 |
| Chinook Salmon (Oncorhynchus tshawytscha) | Juvenile | 24 hours | LC50 | >67.3 |
| Burrowing Mayfly (Hexagenia spp.) | Larval | 96 hours | NOEC | 232.0 |
| Cladoceran (Daphnia magna) | Juvenile | 48 hours | NOEC | 42.0 |
| Ramshorn Snail (Planorbella pilsbryi) | Embryo | 96 hours | NOEC | 11.7 |
| Washboard Mussel (Megalonaias nervosa) | Adult | 96 hours | NOEC | 17.9 |
LC50 (Median Lethal Concentration): The concentration of a chemical which kills 50% of a sample population. NOEC (No-Observed-Effect-Concentration): The highest tested concentration at which no statistically significant effect is observed. Data sourced from multiple studies. nih.govregulations.gov
Toxicity to Aquatic Organisms (e.g., Fish, Mussels)
Direct and comprehensive ecotoxicological data for this compound in aquatic organisms such as fish and mussels are not extensively available in peer-reviewed literature. However, safety data sheets for the compound indicate that it is considered harmful to aquatic life, with the potential for long-term adverse effects in the aquatic environment scbt.com.
To infer the potential toxicity of DPD, data from closely related p-phenylenediamine derivatives can be examined. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common antioxidant in rubber products, has been the subject of aquatic toxicity studies. Research on zebrafish (Danio rerio) embryos exposed to 6PPD determined a 96-hour median lethal concentration (LC50) of 2.2 mg/L nih.gov. Exposure to 6PPD was also found to negatively affect the growth and development of zebrafish larvae, causing decreased hatchability, reduced body length, and physical deformities nih.gov. While these findings are for a different, though structurally related, compound, they suggest that DPD may also exert significant toxic effects on fish, particularly during early life stages.
There is a notable lack of specific toxicity data for DPD concerning bivalve mollusks like mussels. Given their role as filter-feeders, mussels are often susceptible to accumulating pollutants from the water column, which underscores the need for further research in this area.
Interactive Data Table: Toxicity of a Related P-phenylenediamine Compound
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Zebrafish (Danio rerio) | 96 hours | LC50 | 2.2 | nih.gov |
Bioaccumulation and Biomagnification Potential
The potential for this compound to bioaccumulate and biomagnify in aquatic food webs is not well-documented. Safety data sheets for DPD often state that there is no information available regarding its bioaccumulation potential fishersci.com. However, some of its physicochemical properties, such as its low water solubility, suggest that it may have a tendency to partition into the fatty tissues of aquatic organisms, a key characteristic of compounds that bioaccumulate fishersci.com.
Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.
Studies on the related compound 6PPD have shown that it can bioaccumulate in zebrafish mdpi.com. This finding, coupled with the general characteristics of aromatic amines, suggests that DPD could also have the potential to be taken up and retained by aquatic organisms. Without specific studies on DPD, its potential for biomagnification through the food chain remains speculative but is a critical area for future environmental research.
Waste Management and Environmental Remediation Strategies for DPD-containing Effluents
Effluents from industrial processes that use this compound and other aromatic amines require effective treatment to mitigate their environmental impact. While remediation strategies specifically tailored for DPD are not extensively detailed in the literature, several methods are applicable to the broader class of aromatic amines.
Biodegradation:
Aerobic and Anaerobic Treatment: Biological treatment methods, including both aerobic and anaerobic degradation, are promising for the remediation of aromatic amines uminho.pt. Aerobic biodegradation utilizes microorganisms in the presence of oxygen to break down these compounds. However, auto-oxidation of aromatic amines can sometimes be a challenge uminho.pt. Anaerobic degradation, which occurs in the absence of oxygen, is another viable pathway for treating industrial wastewater containing a variety of aromatic amines uminho.pt.
Physicochemical Treatments:
Enzyme-based Treatment: A combination of the enzyme tyrosinase and a cationic polymer coagulant has been shown to be effective in removing carcinogenic phenols and aromatic amines from aqueous solutions. The enzyme catalyzes the oxidation of the aromatic amines, and the coagulant then helps to precipitate the colored products for easy removal nih.gov.
Oxidation Processes: Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants. Techniques such as ozonation and treatment with Fenton's reagent can break down the aromatic ring structure of these compounds mdpi.com.
Solvent Extraction: For wastewater with relatively high concentrations of aromatic amines, solvent extraction can be employed to reduce the concentration of these compounds. This process involves using an aromatic hydrocarbon solvent to extract the amines from the wastewater. The solvent can then be treated and recycled google.com.
Adsorption: Adsorption onto activated carbon is a conventional method for removing organic pollutants, including aromatic amines, from wastewater uminho.pt.
The selection of the most appropriate remediation strategy depends on factors such as the concentration of DPD in the effluent, the presence of other contaminants, and economic considerations. Often, a combination of different treatment methods is employed to achieve the desired level of purification.
Interactive Data Table: Environmental Remediation Strategies for Aromatic Amine Effluents
| Remediation Strategy | Description | Potential Application to DPD Effluents | References |
| Biodegradation | Utilizes microorganisms to break down aromatic amines under aerobic or anaerobic conditions. | Potentially effective for treating low to moderate concentrations of DPD. | uminho.pt |
| Enzyme-Coagulant Treatment | Employs tyrosinase to oxidize aromatic amines, followed by precipitation with a cationic polymer coagulant. | A targeted approach for the removal of DPD and other similar compounds. | nih.gov |
| Advanced Oxidation | Uses strong oxidizing agents like ozone or Fenton's reagent to chemically degrade the aromatic structure. | Suitable for the destruction of persistent DPD in industrial wastewater. | mdpi.com |
| Solvent Extraction | Separates aromatic amines from wastewater by dissolving them in an immiscible aromatic hydrocarbon solvent. | Applicable for effluents with higher concentrations of DPD. | google.com |
| Adsorption | Employs porous materials like activated carbon to bind and remove aromatic amines from the water. | A common polishing step to remove residual DPD. | uminho.pt |
Theoretical and Computational Studies of N,n Diethyl P Phenylenediamine
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reaction Mechanism Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating the molecular geometry and reaction pathways of organic molecules like DPD. DFT calculations can predict structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy by finding the lowest energy conformation of the molecule.
For N,N-Diethyl-P-phenylenediamine, DFT-based geometry optimization reveals the non-planar nature of the amine groups relative to the benzene (B151609) ring. The nitrogen of the primary amine (-NH₂) group exhibits a pyramidal geometry, while the tertiary diethylamine (B46881) group [-N(CH₂CH₃)₂] also adopts a non-planar configuration to minimize steric hindrance. While specific DFT-optimized data for DPD is not widely published, calculations on analogous compounds like N,N′-diphenyl-1,4-phenylenediamine provide insight into the expected structural parameters. researchgate.net These calculations show the characteristic bond lengths for the aromatic ring and the C-N bonds, which are crucial for understanding the molecule's electronic conjugation and reactivity. researchgate.net
| Parameter | Bond/Angle | Predicted Value | Reference Compound |
|---|---|---|---|
| Bond Length | C-C (aromatic) | ~1.398 - 1.406 Å | N,N′-diphenyl-1,4-phenylenediamine researchgate.net |
| Bond Length | C-N (amine) | ~1.409 Å | N,N′-diphenyl-1,4-phenylenediamine researchgate.net |
| Bond Length | N-H (amine) | ~1.011 Å | N,N′-diphenyl-1,4-phenylenediamine researchgate.net |
| Bond Angle | C-N-C (diethylamine) | ~115-120° | General Aromatic Amines |
| Bond Angle | H-N-H (primary amine) | ~115° | N,N′-diphenyl-1,4-phenylenediamine researchgate.net |
Beyond structural analysis, DFT is instrumental in predicting reaction mechanisms. The primary analytical use of DPD involves its oxidation to form a stable, colored radical cation known as a Würster dye, followed by further oxidation to a colorless diimine product. researchgate.netresearchgate.net DFT calculations can model the energetics of these oxidation steps, identifying the transition states and intermediates involved. This allows researchers to understand the electron transfer processes that lead to the formation of the colored species and its subsequent reaction, providing a theoretical foundation for its use in spectrophotometric analysis. researchgate.net
Computational Modeling of Electronic Properties and Spectroscopic Signatures
Computational methods are essential for understanding the electronic properties that govern the reactivity and spectroscopic characteristics of DPD. Frontier Molecular Orbital (FMO) theory, often employed within DFT calculations, is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. mdpi.comchalcogen.ro
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com For DPD, an electron-rich aromatic amine, the HOMO is localized primarily on the benzene ring and the nitrogen atoms, indicating these are the sites of oxidation. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more easily polarized and more chemically reactive. nih.gov
| Property | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Relates to ionization potential and electron-donating ability. mdpi.com |
| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability. mdpi.com |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states. rsc.org For DPD, TD-DFT can predict the wavelengths of maximum absorbance (λmax) for both the parent molecule and its oxidized forms. The colorless DPD molecule primarily undergoes high-energy π → π* transitions in the UV region. Upon oxidation to the Würster dye radical cation, the electronic structure changes dramatically, giving rise to new transitions at lower energies that fall within the visible spectrum, which explains its characteristic magenta color. nih.gov TD-DFT calculations can assign these absorption bands to specific molecular orbital transitions (e.g., HOMO → LUMO), providing a detailed understanding of the origin of the observed color. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. nih.govmdpi.com For aromatic amines, including p-phenylenediamine derivatives, QSAR has been extensively used to predict properties such as toxicity, mutagenicity, and carcinogenicity. researchgate.netnih.govacs.org
A QSAR model is built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial atomic charges. They are crucial for modeling reactions that involve electron transfer or electrostatic interactions. nih.gov
Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (log P), which describes a molecule's lipophilicity. This is important for predicting how a compound will be absorbed, distributed, and transported in biological systems. researchgate.net
Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule, including parameters like molecular weight, molar refractivity, and various topological indices. acs.org
Studies on aromatic amines have successfully used QSAR to build models that can predict their mutagenic potential in assays like the Ames test. researchgate.netnih.gov These models often find that mutagenicity is correlated with electronic factors, such as the energy of the HOMO (related to the ease of metabolic activation through oxidation), and hydrophobicity, which governs access to cellular targets. researchgate.netresearchgate.net Although a specific QSAR model developed exclusively for this compound is not prominent in the literature, its properties can be predicted using robust models built for the broader class of aromatic amines. nih.gov By calculating the relevant descriptors for DPD, its potential for biological activities like mutagenicity can be estimated, providing valuable information for hazard assessment. nih.govnih.gov
| Descriptor Type | Example Descriptor | Property Represented | Relevance to Activity Prediction |
|---|---|---|---|
| Hydrophobic | log P | Lipophilicity / Hydrophobicity | Governs membrane permeability and transport to target sites. researchgate.net |
| Electronic | E(HOMO) | Energy of Highest Occupied Molecular Orbital | Indicates susceptibility to oxidative metabolic activation. nih.gov |
| Electronic | E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons and form adducts. nih.gov |
| Electronic | Dipole Moment (μ) | Polarity and charge distribution | Influences binding to polar receptors or enzymes. nih.gov |
| Steric/Topological | Molecular Weight (MW) | Size of the molecule | Can influence diffusion rates and steric fit at active sites. researchgate.net |
Future Directions and Emerging Research Frontiers
Development of Next-Generation DPD-based Analytical Systems
The foundational role of DPD in the colorimetric determination of chlorine is evolving with the advent of new technologies. waterindustryjournal.co.uk While the traditional DPD method, developed by Dr. Palin, has been a global standard for decades, research is now focused on creating more convenient and stable analytical systems. waterindustryjournal.co.ukwaterworld.com
Current advancements are moving beyond conventional colorimeters and titrimetric methods. waterworld.com The latest innovations include the use of DPD reagent strips paired with handheld, waterproof colorimeters that have permanently sealed sample cells. waterworld.com This approach simplifies the testing process, eliminating the need for separate cells or test tubes and pre-test reagent preparation. waterworld.com
Future research is aimed at further enhancing the portability, cost-effectiveness, and user-friendliness of DPD-based analytical tools. The development of smartphone-assisted detection systems that utilize microfluidic chips represents a significant leap forward. researchgate.net These systems leverage the colorimetric reaction of DPD with a smartphone camera acting as a detector, and a dedicated application for data analysis, offering a low-cost and portable solution for rapid chlorine determination. researchgate.net Additionally, optimization of the DPD method itself is an active area of research. For instance, a study optimized a phosphate (B84403) buffer-sulfuric acid-based solution for use with the DPD colorimetric method for monitoring total residual oxidant (TRO) in ballast water. eeer.orgresearchgate.net This optimized reagent demonstrated improved accuracy and stability under various challenging conditions compared to commercial reagents. eeer.orgresearchgate.net
Bare amperometric sensors are also emerging as a robust alternative to traditional DPD colorimetric techniques, particularly in applications like cooling tower water analysis. parshvitechnology.com These sensors, which directly measure the concentration of halogenated biocides, offer advantages in samples that are not optically clear. parshvitechnology.com
Exploration of N,N-Diethyl-P-phenylenediamine in Advanced Materials and Nanotechnology
The application of DPD is expanding beyond its traditional use in analytical chemistry into the realm of advanced materials and nanotechnology. While direct incorporation of the DPD molecule into materials is still an emerging field, the principles of its chemical reactivity are inspiring new material designs.
In the field of nanotechnology, the acronym "DPD" also refers to Dissipative Particle Dynamics, a mesoscale simulation method used to model the behavior of complex fluids and polymers. uc.eduucmerced.edu This simulation technique is instrumental in the design and development of nanotechnology-based drug delivery systems, such as polymeric nano-micelles. srce.hrnih.gov DPD simulations help predict drug-polymer interactions, the efficiency of drug encapsulation, and drug release dynamics from nanoparticles. srce.hrnih.gov Although this is a different "DPD," the shared acronym highlights the diverse scientific contexts in which similar terms can appear.
The core structure of this compound, a derivative of p-phenylenediamine (B122844), is relevant to polymer science. Phenylenediamines are known to be used in the synthesis of high-performance polymers. Future research may explore the incorporation of this compound or its derivatives as monomers or additives to create novel polymers with tailored electronic, thermal, or mechanical properties. The 19th Dresden Polymer Discussion (DPD) conference, with its focus on biomolecular condensates and polymer phase transitions, exemplifies the type of interdisciplinary forum where such new ideas in polymer science are discussed. ipfdd.de
Addressing Environmental Challenges and Sustainable Applications of DPD
The traditional use of DPD in water quality monitoring is inherently linked to environmental protection. Ensuring safe drinking water through accurate chlorine measurement is a critical public health and environmental service. waterindustryjournal.co.uk Emerging research is focused on making these analytical methods more sustainable. For instance, the development of reagentless monitoring systems, such as certain amperometric sensors, reduces the chemical waste associated with traditional DPD tests. halogensys.comhalogensys.com One report highlighted that online DPD instruments can generate a significant waste stream, which reagentless systems can help mitigate. halogensys.com
Beyond its analytical applications, the principles of DPD's chemical reactions could be applied to environmental remediation. The oxidative coupling reactions that DPD undergoes could potentially be harnessed to detect or even neutralize certain environmental pollutants. Future research could explore the development of DPD-based sensors for a wider range of environmental contaminants beyond chlorine.
The term "DPD" is also associated with sustainability initiatives in other contexts, such as the logistics company DPD, which is implementing environmental policies to reduce its carbon footprint through measures like using electric vehicles and optimizing transport routes. dpd.comdpd.com While this is unrelated to the chemical compound, it reflects a broader societal trend towards environmental responsibility that is also relevant to the chemical industry. The development of greener chemical processes for the synthesis and application of this compound is a potential area for future research, aligning with the principles of sustainable chemistry.
Interdisciplinary Research Integrating this compound
The future of this compound research lies in interdisciplinary collaboration. The convergence of chemistry, materials science, nanotechnology, biology, and environmental science will unlock the full potential of this versatile compound.
An example of such interdisciplinary work is the development of advanced analytical systems that combine DPD chemistry with materials science and electrical engineering to create novel sensors. parshvitechnology.com Similarly, the exploration of DPD derivatives for therapeutic applications will require close collaboration between synthetic chemists, pharmacologists, and biologists. nih.govresearchgate.net
The use of simulation techniques like Dissipative Particle Dynamics (DPD) in designing drug delivery systems is another prime example of interdisciplinary research, bridging computational modeling with pharmaceutical science and nanotechnology. nih.govresearchgate.net These simulations can guide the experimental design of new materials and therapies, accelerating the pace of innovation.
Future breakthroughs are likely to emerge from research that transcends traditional disciplinary boundaries. For instance, integrating DPD-based chromogenic systems into smart materials could lead to the development of color-changing fabrics that indicate exposure to specific chemicals. The investigation of the biological effects of DPD derivatives could benefit from insights from materials science to create targeted delivery vehicles. The continued exploration of this compound and its derivatives across diverse scientific fields promises a future rich with new discoveries and applications.
Q & A
Q. What are the established analytical methods using DEPPD for detecting chlorine species and phenolic compounds in environmental samples?
DEPPD is widely used in colorimetric and spectrophotometric assays due to its oxidative coupling properties. For free chlorine (FC) and total chlorine detection, the DPD method involves reacting DEPPD with chlorine to form a pink-colored complex, measured at 515 nm using a colorimeter . For phenolic compounds (e.g., chlorophenols), DEPPD undergoes oxidative coupling with phenols in the presence of an oxidizing agent (e.g., potassium persulfate), forming chromophores detectable via UV-Vis spectroscopy. A PCA-ANN (Principal Component Analysis-Artificial Neural Network) model can enhance multicomponent analysis accuracy by resolving overlapping spectra .
Key Parameters from Studies:
| Analyte | Method | Detection Limit | Reference |
|---|---|---|---|
| Free Chlorine | DPD colorimetry | 0.01–5 mg/L | |
| Phenolic Compounds | Oxidative coupling + PCA-ANN | 0.1–1.2 µM |
Q. How is DEPPD utilized in spectrophotometric quantification of sulfonamides or hydrogen peroxide?
DEPPD reacts with sulfonamides (e.g., sulfacetamide sodium) under acidic conditions to form a colored product. A standard protocol involves:
- Preparing DEPPD reagent (5 × 10⁻³ M in ethanol, stored in dark ).
- Mixing with sulfonamides in 0.1 M sulfuric acid to stabilize the reaction.
- Measuring absorbance at 450–470 nm . For H₂O₂ detection, DEPPD sulfate acts as a peroxidase substrate in nanozyme systems (e.g., Fe-MOFs), achieving ultra-sensitive detection (LOD: 0.1 µM) via chromogenic oxidation .
Advanced Research Questions
Q. How can researchers resolve conflicting data in DEPPD-based methods caused by interfering ions or matrix effects?
Interference from ions (e.g., Fe³⁺, Cu²⁺) or organic matter can skew results. Strategies include:
- Masking agents : Add EDTA to chelate metal ions .
- Multivariate calibration : Use PCA-ANN models to deconvolute overlapping signals from complex matrices .
- Sample pretreatment : Solid-phase extraction (SPE) or filtration to remove particulates . Example: In wastewater analysis, pre-oxidation with ascorbic acid eliminates residual chlorine interference before DEPPD addition .
Q. What methodologies optimize DEPPD concentration and stability in reagent formulations?
DEPPD degrades under light and oxygen. Optimization steps:
- Solvent selection : Use ethanol over water to enhance solubility and reduce hydrolysis .
- Concentration tuning : 5 × 10⁻³ M DEPPD minimizes self-oxidation while maintaining sensitivity .
- Stabilizers : Add 0.1% sodium azide to inhibit microbial growth in long-term storage . Validation via accelerated stability studies (40°C/75% RH for 6 months) ensures reagent integrity .
Q. How do advanced oxidation processes (AOPs) degrade DEPPD, and what are the toxicological implications of by-products?
DEPPD degrades via UV/S₂O₈²⁻ or Fenton’s reagent, generating intermediates like N-ethyl-p-quinonediimine. Key steps:
- Degradation pathway analysis : LC-MS/MS identifies intermediates; >90% degradation occurs at pH 3–5 .
- Toxicity assessment : Vibrio fischeri bioassays show residual DEPPD and by-products exhibit moderate ecotoxicity (EC₅₀: 10–15 mg/L) .
- Mitigation : Post-treatment adsorption with activated carbon reduces toxicity by 80% .
Q. What novel applications of DEPPD exist in nanotechnology and materials science?
DEPPD sulfate enables:
- Nanozyme synthesis : Iron oxide-cotton composites with peroxidase-like activity for H₂O₂ detection .
- Photocatalysis : Integration into TiO₂ frameworks enhances dye degradation efficiency under UV light . Example: DEPPD-doped chitosan-Ag/TiO₂ composites degrade ibuprofen with 95% efficiency in 2 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
